molecular formula C17H18N6O B11029923 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11029923
M. Wt: 322.4 g/mol
InChI Key: HZEOEKKEGHYQQI-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases involved in cell signaling pathways. By binding to these targets, the compound can disrupt cellular processes that are essential for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a pyridine ring, pyrimidine core, and piperazine moiety provides a versatile scaffold for drug design and development.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-pyridin-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N6O/c1-22-8-10-23(11-9-22)17-20-15-14(16(24)21-17)12(5-7-19-15)13-4-2-3-6-18-13/h2-7H,8-11H2,1H3,(H,19,20,21,24)

InChI Key

HZEOEKKEGHYQQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=N4

Origin of Product

United States

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